molecular formula C12H8Cl2N4OS B2840297 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173064-25-9

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2840297
CAS RN: 1173064-25-9
M. Wt: 327.18
InChI Key: XMCRRBKHIKCOGP-UHFFFAOYSA-N
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Description

“N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

One significant application of pyrazole derivatives is their role as inhibitors of photosynthetic electron transport. A study conducted by Vicentini et al. (2005) synthesized and screened four series of new pyrazoles for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds demonstrated inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone, suggesting potential applications in agricultural herbicides (Vicentini et al., 2005).

Antimicrobial Activity

Another area of application is the antimicrobial activity of pyrazole derivatives. B'Bhatt and Sharma (2017) synthesized a series of compounds evaluated for their antibacterial, antifungal, and antimycobacterial activities. These compounds showed moderate to excellent activity against selected strains, indicating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Antitumor Agents

Research by Yoshida et al. (2005) focused on the synthesis of benzothiazole derivatives, including a compound based on the 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, which showed selective cytotoxicity against tumorigenic cell lines. Their studies led to the design of a biologically stable derivative with significant in vivo inhibitory effects on tumor growth, highlighting the compound's potential as an antitumor agent (Yoshida et al., 2005).

Catalysis and Synthesis

Additionally, pyrazole derivatives have been explored for their catalytic applications. Khazaei et al. (2015) reported on the use of a specific benzothiazole derivative as an efficient catalyst for the synthesis of various heterocyclic compounds under aqueous conditions. This application underscores the compound's utility in facilitating chemical reactions, adhering to green chemistry protocols (Khazaei et al., 2015).

Future Directions

The future directions for “N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Researchers could focus on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4OS/c1-18-5-4-8(17-18)11(19)16-12-15-9-6(13)2-3-7(14)10(9)20-12/h2-5H,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCRRBKHIKCOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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